N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide
Descripción
The compound N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide is a thiazolo-triazole derivative characterized by a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl-linked 3,4-difluorobenzamide moiety at position 4. Its synthesis likely involves S-alkylation of 1,2,4-triazole precursors with α-halogenated ketones, as described in analogous pathways for structurally related compounds . Key spectral features include:
Propiedades
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N4OS/c20-13-4-1-11(2-5-13)17-24-19-26(25-17)14(10-28-19)7-8-23-18(27)12-3-6-15(21)16(22)9-12/h1-6,9-10H,7-8H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGINMUQYRYEKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with the iron in the heme moiety of cyp-450.
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme.
Biochemical Pathways
Thiazole derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities. They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1.
Actividad Biológica
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anti-inflammatory, antifungal, and anticancer potentials.
Chemical Structure and Properties
- Molecular Formula : C21H19ClN4O2S
- Molecular Weight : 426.92 g/mol
- CAS Number : 894026-76-7
The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to an ethyl group and a difluorobenzamide functional group. The presence of the 4-chlorophenyl group is significant for enhancing its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable anti-inflammatory properties. In vitro studies have shown that derivatives of this class can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). For instance, one study reported that related compounds demonstrated significant inhibition of nitric oxide (NO) production and reduced oxidative stress markers in activated macrophages .
| Compound | IC50 (µM) | Target |
|---|---|---|
| N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide | TBD | Pro-inflammatory markers |
| Indomethacin | 100 | Pro-inflammatory markers |
2. Antifungal Activity
The thiazolo[3,2-b][1,2,4]triazole derivatives have been explored for their antifungal properties. A review highlighted their effectiveness against various fungal strains due to their ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in fungal metabolism . The structure-activity relationship (SAR) studies indicate that modifications in the side chains can significantly enhance antifungal potency.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 - 8 µg/mL |
| Aspergillus niger | 1 - 16 µg/mL |
3. Anticancer Potential
Emerging studies suggest that N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide may exhibit anticancer activity through various mechanisms. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The presence of the triazole ring is believed to play a crucial role in interacting with cancer-related molecular targets .
Case Studies
Several case studies have documented the efficacy of similar compounds derived from the thiazolo[3,2-b][1,2,4]triazole scaffold:
- Study on Anti-inflammatory Effects : A recent study demonstrated that a derivative with a similar structure significantly reduced inflammation in murine models by downregulating COX-2 expression and associated inflammatory mediators.
- Antifungal Efficacy : Another research project focused on the synthesis of novel triazole derivatives which showed potent antifungal activity against drug-resistant strains of Candida species.
Comparación Con Compuestos Similares
Structural Analogues from Thiazolo-Triazole Family
Several thiazolo[3,2-b][1,2,4]triazole derivatives (Table 1) share structural motifs but differ in substituents and functional groups:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The ethyl-linked 3,4-difluorobenzamide group in the target compound introduces steric bulk and electronic effects distinct from phenyl (5b), trifluoromethylphenyl (7b), or methoxyphenyl (8b) groups.
- Melting Points : While the target compound's melting point is unreported, derivatives with electron-withdrawing groups (e.g., CF₃ in 7b) exhibit higher melting points (160–162°C), likely due to increased crystallinity .
Benzamide-Containing Analogues
Benzamide derivatives with pesticidal or pharmacological activity () share partial structural overlap but differ in core scaffolds:
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A urea-based insecticide with 2,6-difluorobenzamide. Unlike the target compound, it lacks the thiazolo-triazole core, resulting in distinct modes of action (chitin synthesis inhibition vs.
- Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Features a pyridinyloxy group and urea linker, highlighting the role of heterocyclic appendages in bioactivity divergence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
